molecular formula C12H7Cl3 B1581959 2',3,4-Trichlorobiphenyl CAS No. 38444-86-9

2',3,4-Trichlorobiphenyl

Cat. No.: B1581959
CAS No.: 38444-86-9
M. Wt: 257.5 g/mol
InChI Key: RIMXLXBUOQMDHV-UHFFFAOYSA-N
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Description

2,3’,4’-Trichlorobiphenyl is a polychlorinated biphenyl compound where three hydrogen atoms on the biphenyl structure are replaced by chlorine atoms at positions 2, 3’, and 4’.

Biochemical Analysis

Biochemical Properties

2,3’,4’-Trichlorobiphenyl interacts with various enzymes and proteins. It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and plays a role in cell-cycle regulation . It’s likely to play an important role in the development and maturation of many tissues .

Cellular Effects

The cellular effects of 2,3’,4’-Trichlorobiphenyl are significant. It has been found to be more potent than N-nitrosodimethylamine, a strong carcinogen activated by CYP2E1 . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Molecular Mechanism

The molecular mechanism of 2,3’,4’-Trichlorobiphenyl involves binding to the aryl hydrocarbon receptor, disrupting cell function by altering the transcription of genes . This mainly induces the expression of hepatic Phase I and Phase II enzymes, especially of the cytochrome P450 family .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4’-Trichlorobiphenyl change over time. For example, it has been found that the initial reaction is dominated by OH addition to form the PCB–OH adducts . Over time, these adducts can further react, leading to changes in cellular function .

Metabolic Pathways

2,3’,4’-Trichlorobiphenyl is involved in various metabolic pathways. It can be metabolized to PCB8 and PCB18 through dechlorination and rearrangement in different parts of maize seedlings . This process involves various enzymes and cofactors .

Transport and Distribution

2,3’,4’-Trichlorobiphenyl is transported and distributed within cells and tissues. The presence of sulfonated graphene (SG) significantly promoted the maximum accumulation amount of 2,3’,4’-Trichlorobiphenyl in roots by 112%, whereas reduced that in stems and leaves by 32 and 39%, respectively .

Preparation Methods

2,3’,4’-Trichlorobiphenyl can be synthesized through various methods. One common synthetic route involves the chlorination of biphenyl in the presence of a catalyst. The reaction conditions typically include elevated temperatures and the use of chlorine gas. Industrial production methods often involve the use of large-scale reactors where biphenyl is exposed to chlorine gas under controlled conditions to achieve the desired chlorination pattern .

Chemical Reactions Analysis

2,3’,4’-Trichlorobiphenyl undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

2,3’,4’-Trichlorobiphenyl is similar to other polychlorinated biphenyls, such as 2,4,4’-Trichlorobiphenyl and 2,3,3’-Trichlorobiphenyl. These compounds share similar structural features and chemical properties but differ in the positions of the chlorine atoms on the biphenyl structure . The unique arrangement of chlorine atoms in 2,3’,4’-Trichlorobiphenyl can influence its reactivity and environmental behavior compared to its analogs.

Properties

IUPAC Name

1,2-dichloro-4-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMXLXBUOQMDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040303
Record name 2',3,4-Trichlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38444-86-9
Record name PCB 33
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38444-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4'-Trichlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3,4-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Biphenyl, 2,3',4'-trichloro-
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Record name 2,3',4'-TRICHLOROBIPHENYL
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Q & A

Q1: What are the potential mechanisms of toxicity for 2,3',4-Trichlorobiphenyl in the brain?

A1: While the provided abstracts don't specifically investigate 2,3',4-Trichlorobiphenyl, they shed light on the toxicity of polychlorinated biphenyls (PCBs), a group of chemicals to which 2,3',4-Trichlorobiphenyl belongs. The research highlights that PCB exposure, particularly 2,2’,5,5’-tetrachlorobiphenyl (PCB52) and its metabolites, can induce significant toxicity in both rat glioma cells (C6) and primary mouse glial cells. [] This toxicity appears to stem from the impairment of key cellular processes in astrocytes, crucial cells for normal brain function. [] The study points to increased reactive oxygen species (ROS) generation, especially within mitochondria, as a potential mechanism for PCB-induced cellular damage. [] Although the exact mechanisms for 2,3',4-Trichlorobiphenyl remain to be elucidated, its structural similarity to PCB52 suggests potential overlapping toxicity pathways. Further research is needed to directly assess the specific effects and mechanisms of 2,3',4-Trichlorobiphenyl on brain cells.

Q2: How does the structure of PCBs relate to their environmental persistence?

A2: While the provided abstracts don't directly address the environmental persistence of 2,3',4-Trichlorobiphenyl, they highlight the role of plant exudates in promoting PCB degradation by rhodococcal rhizobacteria. [] This suggests that the structure of PCBs, including factors like the number and position of chlorine atoms, influences their susceptibility to microbial degradation in the environment. Further research is necessary to determine the specific environmental fate and persistence of 2,3',4-Trichlorobiphenyl.

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